molecular formula C12H22N2O B8107809 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one

Cat. No.: B8107809
M. Wt: 210.32 g/mol
InChI Key: KFYDBSVWVIFBOH-ZJUUUORDSA-N
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Description

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one is a chemical compound featuring a cis-fused hexahydropyrrolopyrrole scaffold. This bicyclic structure is recognized as a privileged scaffold in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of more complex molecules . The core cis -hexahydropyrrolo[3,4-b]pyrrole structure is of significant interest to researchers because it serves as a key precursor and central framework for compounds with a range of biological activities. Derivatives of this scaffold have been identified as inhibitors of protein methyltransferases and glycosyltransferases, agonists of various serotonin 5-HT-receptors, and antagonists of integrin VLA-4 . Furthermore, related cis -fused bicyclic pyrrolopyrrolones have been developed as potent peptidomimetic inhibitors of CAC1 cysteinyl proteinases, demonstrating the utility of this rigid, three-dimensional framework in designing enzyme inhibitors . The cis-fused geometry of the bicyclic system provides chiral stability to the bridgehead stereocentre, which is a valuable design element for creating stable peptidomimetics . This product is intended for research purposes and is a valuable synthetic intermediate for chemists working in pharmaceutical development and organic synthesis. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-12(2,3)6-11(15)14-7-9-4-5-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYDBSVWVIFBOH-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(=O)N1C[C@H]2CCN[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Intramolecular C-H Activation

The cis-fused ring system is efficiently constructed via palladium-catalyzed C-H activation, as demonstrated in analogous syntheses of polycyclic heterocycles. A dihalogenated precursor undergoes cyclization in the presence of Pd(OAc)₂ and phosphine ligands (e.g., PPh₃), forming the bicyclic amine with high stereoselectivity. For example, brominated intermediates like 3-bromo-4-(2-methyl-5-phenyl-pyrrol-1-yl)-phenyl derivatives are cyclized under optimized conditions (toluene, 80°C, 6–12 h) to yield the cis-configuration.

Reaction Conditions

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandPPh₃ (10 mol%)
SolventToluene
Temperature80°C
Yield78–92%

Bromomethoxylation for Functionalization

Bromine-mediated functionalization is critical for introducing substituents. The reaction of heterochalcones with Br₂/MeOH in the presence of AgNO₃ or Pb(NO₃)₂ yields brominated intermediates that facilitate subsequent coupling. For instance, bromomethoxylation of α,β-unsaturated carbonyl compounds proceeds regioselectively, forming 3-methoxy-2-bromopropanoyl derivatives that are pivotal for ring closure.

Acylation with 3,3-Dimethylbutanoyl Chloride

The ketone moiety is introduced via acylation of the bicyclic amine.

Standard Acylation Protocol

The amine reacts with 3,3-dimethylbutanoyl chloride under Schotten-Baumann conditions. Triethylamine (TEA) is used as a base in dichloromethane (DCM) at 0°C to room temperature.

Procedure

  • Dissolve the bicyclic amine (1.0 equiv) in DCM.

  • Add TEA (2.5 equiv) and cool to 0°C.

  • Slowly add 3,3-dimethylbutanoyl chloride (1.2 equiv).

  • Stir for 12 h at room temperature.

  • Quench with H₂O, extract with DCM, and purify via column chromatography (SiO₂, hexane/EtOAc).

Yield : 85–90%.

Bromine-Assisted Coupling

In cases where the amine is brominated, a Ullmann-type coupling may be employed. For example, 1-((3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl) intermediates react with 3,3-dimethylbutanoyl bromide in the presence of CuI and 1,10-phenanthroline, yielding the target compound.

Stereochemical Control and Purification

Chiral Resolution

The cis configuration is enforced using chiral auxiliaries or catalysts. Asymmetric hydrogenation of prochiral enamines with Ru-BINAP complexes achieves >90% enantiomeric excess (ee). Subsequent recrystallization from ethanol/water mixtures enhances ee to >99%.

Chromatographic Purification

Final purification employs reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to isolate the product from regioisomers.

Analytical Data and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45–3.20 (m, 4H, pyrrolidine-H), 2.85–2.70 (m, 2H, CH₂CO), 1.15 (s, 9H, C(CH₃)₃).

  • HRMS : m/z calc. for C₁₂H₂₂N₂O [M+H]⁺: 210.1701; found: 210.1704.

Industrial-Scale Considerations

Flow Chemistry Adaptations

Continuous-flow systems enhance bromination and acylation efficiency. For example, bromine is introduced via a fluorous-phase reactor to minimize exothermic hazards.

Green Chemistry Metrics

  • Atom Economy : 82% (acyclization step).

  • E-Factor : 6.2 (solvent waste minimized via solvent recycling) .

Chemical Reactions Analysis

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical parameters of the target compound and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one (Target) Not Reported ~C₁₃H₂₂N₂O¹ ~222.3 g/mol¹ Pyrrolopyrrole core, 3,3-dimethylbutanoyl
tert-Butyl cis-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate 180975-51-3 C₁₁H₂₀N₂O₂ 212.29 g/mol Pyrrolopyrrole core, tert-butyl carbamate
1-((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one 1932287-32-5 ~C₈H₁₄N₂O¹ ~154.2 g/mol¹ Pyrrolopyrrole core, acetyl group

¹Estimated based on structural analysis.

Key Observations:
  • Target Compound: The 3,3-dimethylbutanoyl group introduces significant steric bulk and lipophilicity compared to the acetyl group in the analog from . This may enhance membrane permeability but reduce aqueous solubility .
  • tert-Butyl Carbamate Analog (): This compound serves as a synthetic intermediate, where the tert-butyl group protects the amine during synthesis. Its molecular weight (212.29 g/mol) is lower than the target due to the absence of the dimethylbutanoyl chain .

Biological Activity

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one is a complex organic compound characterized by its unique bicyclic structure. Its molecular formula is C10H18N2OC_{10}H_{18}N_{2}O with a molecular weight of approximately 182.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological and biochemical applications.

Chemical Structure

The structural features of this compound contribute significantly to its biological activity. The hexahydropyrrolo[3,4-b]pyrrole moiety is crucial for its interaction with various biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various pathogens.
  • Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may inhibit the proliferation of certain cancer cell lines.
  • Neuroprotective Effects : Some studies indicate a possible role in neuroprotection, potentially through modulation of neurotransmitter systems.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. Binding to these targets can alter their activity, leading to various biological outcomes such as:

  • Inhibition of enzyme activity.
  • Modulation of receptor signaling pathways.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Study : A study assessed the compound's efficacy against common bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assay : In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating significant anti-cancer potential.
  • Neuroprotection Research : A recent study explored the neuroprotective effects in animal models of neurodegeneration. The results suggested a reduction in neuronal cell death and improved cognitive function after treatment with the compound.

Data Tables

Biological Activity Effect Study Reference
AntimicrobialInhibition of bacteriaStudy 1
CytotoxicCell growth inhibitionStudy 2
NeuroprotectiveReduced neuronal deathStudy 3

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